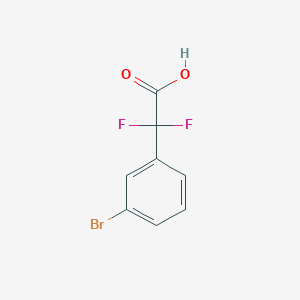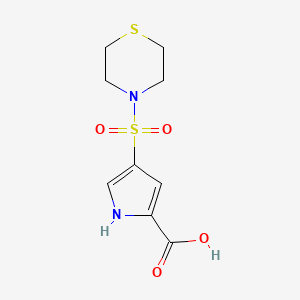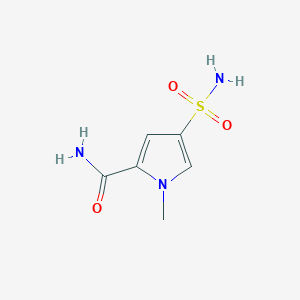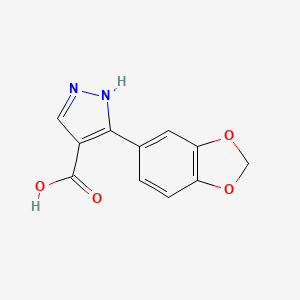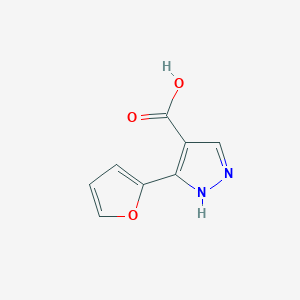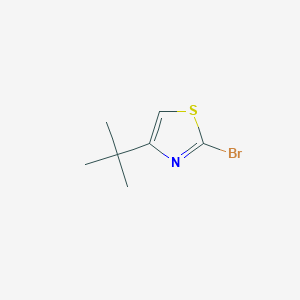
2-Bromo-4-tert-butyl-1,3-thiazole
描述
2-Bromo-4-tert-butyl-1,3-thiazole is a chemical compound with the molecular formula C7H10BrNS. It has a molecular weight of 220.13 g/mol .
Synthesis Analysis
The synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the available literature, thiazoles are generally synthesized through condensation reactions of α-haloketones or α-haloaldehydes with thioamides .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-tert-butyl-1,3-thiazole consists of a five-membered thiazole ring substituted with a bromine atom at the 2-position and a tert-butyl group at the 4-position . The InChI code for this compound is InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole include a molecular weight of 220.13 g/mol, a topological polar surface area of 41.1 Ų, and a XLogP3-AA value of 3.7 . The compound is a powder with a melting point of 61-63°C .
科学研究应用
1. Synthesis of Indole Derivatives
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
2. Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The target compound was synthesized starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
- Results or Outcomes: The synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been achieved with good yield and selectivity .
3. Synthesis of Preparaherquamide, (+)-VM-55599 and Premalbrancheamide
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide . These compounds are significant in the field of medicinal chemistry .
- Methods of Application: The total synthesis of these compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of these compounds has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
4. E2 Elimination Mechanism
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” can be used to demonstrate the E2 elimination mechanism . This mechanism is a fundamental concept in organic chemistry and is used to explain the formation of alkenes from alkyl halides .
- Methods of Application: The E2 elimination mechanism involves the simultaneous removal of a proton and a leaving group to form an alkene . In the case of “2-Bromo-4-tert-butyl-1,3-thiazole”, the bromine atom acts as the leaving group .
- Results or Outcomes: The E2 elimination mechanism is a key concept in organic chemistry and is used to explain a wide range of reactions .
5. Synthesis of Preparaherquamide, (+)-VM-55599 and Premalbrancheamide
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide . These compounds are significant in the field of medicinal chemistry .
- Methods of Application: The total synthesis of these compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of these compounds has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
6. E2 Elimination Mechanism
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” can be used to demonstrate the E2 elimination mechanism . This mechanism is a fundamental concept in organic chemistry and is used to explain the formation of alkenes from alkyl halides .
- Methods of Application: The E2 elimination mechanism involves the simultaneous removal of a proton and a leaving group to form an alkene . In the case of “2-Bromo-4-tert-butyl-1,3-thiazole”, the bromine atom acts as the leaving group .
- Results or Outcomes: The E2 elimination mechanism is a key concept in organic chemistry and is used to explain a wide range of reactions .
安全和危害
属性
IUPAC Name |
2-bromo-4-tert-butyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZEOZQPGBUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654702 | |
| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1,3-thiazole | |
CAS RN |
873075-54-8 | |
| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 873075-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

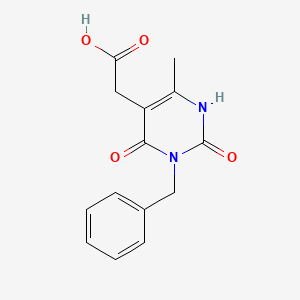
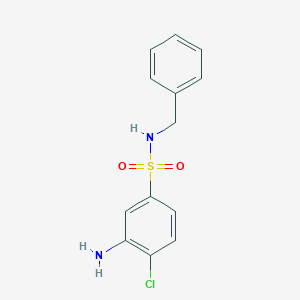
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
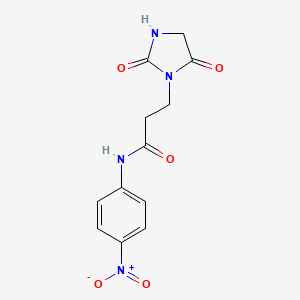
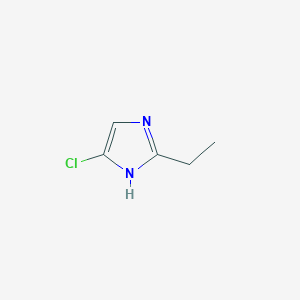
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
